N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERDEOBBJHGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-dimethoxybenzamide, primarily targets Mycobacterium tuberculosis . It has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for anti-tubercular therapy.
Mode of Action
The compound interacts with its target through a series of molecular interactions. It binds to the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis. This binding inhibits the function of DprE1, thereby disrupting the formation of the bacterial cell wall and leading to the death of the bacteria.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption in the cell wall structure makes the bacteria more susceptible to external threats and ultimately leads to their death.
Biochemical Analysis
Biochemical Properties
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition is achieved through binding interactions at the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its binding to COX enzymes results in the inhibition of their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a gradual decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing the levels of these metabolites. Additionally, it can modulate the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 419.56 g/mol. Its structure includes a benzothiazole moiety, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 419.56 g/mol |
| Density | 1.341 g/cm³ |
| Refractive Index | 1.714 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For instance, it has shown potent antiproliferative activity against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .
Antimicrobial Properties
The compound also displays antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests revealed moderate to good inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/mL .
Analgesic and Anti-inflammatory Effects
In animal models, the compound has been evaluated for its analgesic and anti-inflammatory effects. It has shown significant pain relief comparable to standard analgesics, suggesting potential use in pain management therapies.
Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. Studies involving maximal electroshock seizures in mice have shown that it can reduce seizure frequency without significant neurotoxicity, positioning it as a promising lead for anticonvulsant drug development .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antiproliferative Activity : In a study involving multiple cancer cell lines, the compound was tested using the MTT assay, showing IC50 values indicating strong growth inhibition across all tested lines.
- Antimicrobial Testing : A series of compounds related to this structure were screened for antimicrobial activity against a panel of bacterial strains, revealing that modifications in structure significantly impacted efficacy.
- Neurotoxicity Evaluation : Comparative studies with standard anticonvulsants showed that while the compound was effective in reducing seizure incidence, it exhibited lower neurotoxic effects than phenytoin, suggesting a favorable safety profile .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s fused bicyclic system and methoxy-substituted benzamide distinguish it from simpler analogs.
- The acetamide group in the tetrahydrobenzothiazole derivative may confer higher solubility compared to the target’s dimethoxybenzamide, which is more lipophilic.
- The hydroxy-dimethylethyl group in ’s compound provides an N,O-bidentate directing group, absent in the target .
Functional Group Impact :
- The target’s benzothiazole and methoxy groups may enhance binding to hydrophobic enzyme pockets, whereas ’s compound is suited for metal-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
